Piroxicam-d3

Isotopic Purity Mass Spectrometry Deuterium Enrichment

Choose Piroxicam-d3 as your definitive stable isotope-labeled (SIL) internal standard for LC-MS/MS quantification of unlabeled Piroxicam. Unlike structural analogs (e.g., isoxicam, meloxicam) that introduce quantitative bias from differential extraction and ionization, Piroxicam-d3 has near-identical physicochemical behavior with a distinct +3 Da mass shift for accurate ion-suppression correction. With >99.0 atom% D enrichment and ≥98% chemical purity, it meets FDA/EMA method validation guidelines and is essential for therapeutic drug monitoring, forensic toxicology, bioequivalence studies, and confirmatory veterinary drug residue analysis in food.

Molecular Formula C15H13N3O4S
Molecular Weight 334.4 g/mol
CAS No. 942047-64-5
Cat. No. B563770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroxicam-d3
CAS942047-64-5
Synonyms4-Hydroxy-2-(methyl-d3)-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide;  Artroxicam-d3;  Baxo-d3;  Bruxicam-d3;  CHF 1251-d3;  CP 16171-d3;  Caliment-d3;  Roxicam-d3;  Roxiden-d3;  Sasulen-d3;  Solocalm-d3; 
Molecular FormulaC15H13N3O4S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3
InChIKeyQYSPLQLAKJAUJT-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piroxicam-d3 (CAS 942047-64-5): A Deuterated Analytical Reference Standard for Precise Piroxicam Quantification


Piroxicam-d3 is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) Piroxicam, belonging to the oxicam class [1]. It is not intended for therapeutic use but is exclusively a stable isotope-labeled (SIL) internal standard designed for the accurate and precise quantification of unlabeled Piroxicam in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [2]. By incorporating three deuterium atoms at the N-methyl position, it maintains near-identical physicochemical behavior to the parent compound while providing a distinct +3 Da mass shift essential for analytical differentiation [3].

Why a Generic Internal Standard Cannot Replace Piroxicam-d3 in Validated Bioanalytical Methods


In LC-MS/MS bioanalysis, the use of a stable isotope-labeled (SIL) internal standard like Piroxicam-d3 is critical for compensating for matrix effects, ion suppression/enhancement, and variability in sample preparation and instrument performance [1]. Substituting Piroxicam-d3 with an unlabeled structural analog (e.g., isoxicam or meloxicam) introduces significant quantitative inaccuracies due to differential extraction recovery, chromatographic behavior, and ionization efficiency [2]. While the non-deuterated Piroxicam could theoretically be used, it would be indistinguishable from the endogenous analyte, rendering quantification impossible. Even other deuterated analogs, such as Piroxicam-d4, differ in their mass shift and may exhibit different chromatographic retention times, requiring full re-validation of the analytical method and potentially compromising the precision of the original assay design .

Quantitative Differentiation: Evidence-Based Selection Criteria for Piroxicam-d3


Isotopic Purity and Mass Shift: Guaranteed Analyte Resolution

Piroxicam-d3 provides a consistent +3 Da mass shift from the unlabeled Piroxicam (MW 331.35 g/mol vs. 334.36 g/mol), enabling clear chromatographic separation and unambiguous identification by MS . Vendor specifications indicate a minimum isotopic enrichment of >99.0 atom% D, which is critical for minimizing signal interference from unlabeled Piroxicam that would otherwise compromise the lower limit of quantification (LLOQ) [1]. This high enrichment surpasses the typical minimum requirements for SIL internal standards.

Isotopic Purity Mass Spectrometry Deuterium Enrichment

Chemical Purity: Minimizing Interference and Improving Assay Robustness

The high chemical purity of Piroxicam-d3 minimizes interference from related substances, which is crucial for maintaining assay specificity and accuracy. Commercial sources confirm a chemical purity of >99.0% by HPLC . This is comparable to the purity of the parent drug's analytical standard and ensures that impurities do not contribute to the MS signal of either the analyte or the internal standard, preventing bias in quantitative results.

Chemical Purity HPLC Method Validation

Regulatory Compliance: Traceability to Compendial Standards

Piroxicam-d3 is specifically manufactured and characterized to serve as a reference standard that is traceable to pharmacopeial standards such as USP or EP . This traceability is a documented, verifiable attribute that is often lacking in generic deuterated compounds intended for general research purposes. This makes Piroxicam-d3 suitable for use in regulated environments, including Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) studies, where proof of standard authenticity and characterization is mandated.

Reference Standard Pharmacopeia Method Validation

Deuterium Placement: Optimized Labeling for Analytical Stability

Piroxicam-d3 is labeled with three deuterium atoms specifically on the N-methyl group, which is a chemically stable and non-exchangeable position [1]. This design prevents deuterium-hydrogen back-exchange that can occur with labels on heteroatoms (e.g., -OH, -NH groups) under certain pH conditions or in protic solvents, ensuring the mass shift remains consistent throughout sample preparation and analysis . This stability is a key differentiator from some other deuterated standards where label loss can introduce significant quantitative error and complicate method validation.

Deuterium Labeling Analytical Stability Mass Spectrometry

High-Impact Application Scenarios for Piroxicam-d3 in Bioanalysis


Regulated Bioanalytical Method Validation for Pharmacokinetic Studies

Piroxicam-d3 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify Piroxicam in human plasma or other biological matrices. Its high isotopic enrichment (>99.0 atom% D) and chemical purity (>99.0%) ensure that the method meets stringent regulatory guidelines (FDA, EMA) for accuracy and precision . Its traceability to USP/EP standards is critical for supporting pharmacokinetic studies in clinical trials or for bioequivalence testing .

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

In clinical settings, precise quantification of Piroxicam is essential for TDM to ensure patient safety and therapeutic efficacy, or for forensic toxicology analysis. Using Piroxicam-d3 as a SIL internal standard compensates for the high matrix variability inherent in patient samples (e.g., differences in lipid content, protein binding, or co-medications) that would otherwise lead to inaccurate drug level reporting and potentially flawed clinical decisions .

Metabolite Identification and Quantification in Drug Metabolism Studies

Piroxicam-d3 can be used as an internal standard for quantifying the parent drug in in vitro (e.g., hepatocyte, microsome) and in vivo metabolism studies . Its stable N-CD3 label ensures it does not undergo metabolic deuterium exchange, allowing researchers to accurately track the disappearance of the parent drug and calculate key pharmacokinetic parameters without interference from the newly formed, unlabeled metabolites .

Veterinary Drug Residue Analysis in Food Safety Testing

For food safety laboratories monitoring veterinary drug residues in animal-derived products (e.g., milk, meat), Piroxicam-d3 provides the analytical specificity and sensitivity required for confirmatory analysis by LC-MS/MS . As a VETRANAL® grade analytical standard, it is specifically designed for the determination of drug residues in processed food of animal origin, ensuring compliance with maximum residue limits (MRLs) set by regulatory agencies .

Technical Documentation Hub

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